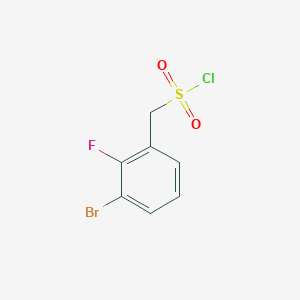

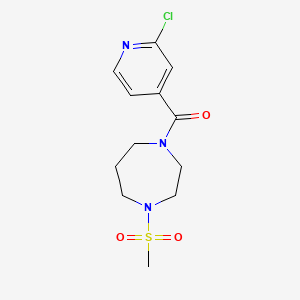

3,3,3-trifluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,3-trifluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C12H16F3NO3S2 and its molecular weight is 343.38. The purity is usually 95%.

BenchChem offers high-quality 3,3,3-trifluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-trifluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications and Synthesis

Sulfonamides, including those with trifluoromethyl groups, have been explored for their role as terminators in cationic cyclisations. These compounds facilitate the formation of polycyclic systems efficiently, highlighting their utility in synthetic organic chemistry for inducing cyclisation reactions to yield pyrrolidines and homopiperidines preferentially over piperidines, even in scenarios where tertiary carbocations would otherwise dominate (Haskins & Knight, 2002).

Reactivity in Organic Synthesis

The reactivity of trifluoromethanesulfonamide derivatives in organic synthesis has been demonstrated through their ability to undergo 1,3-dipolar cycloadditions, yielding trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. These reactions showcase the derivatives' versatility as trifluoromethylated synthons, particularly in the synthesis of disubstituted 3-trifluoromethyl-pyrrolidines (Plancquaert et al., 1996).

Advanced Material Applications

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized from bis(4-fluorophenyl)sulfone and related comonomers, have been investigated for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for electrolytes in hydrogen fuel cells (Bae, Miyatake, & Watanabe, 2009).

Environmental and Analytical Chemistry

Research into per- and polyfluoroalkyl substances (PFAS) and their fluorinated alternatives, such as GenX and ADONA, in biological samples like urine and serum has advanced understanding of human exposure to these contaminants. This research highlights the importance of developing sensitive analytical methods for detecting trace levels of these substances, contributing to environmental health and safety assessments (Kato et al., 2018).

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-(4-thiophen-2-yloxan-4-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO3S2/c13-12(14,15)5-9-21(17,18)16-11(3-6-19-7-4-11)10-2-1-8-20-10/h1-2,8,16H,3-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFBPUQWIKCSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile](/img/structure/B2454308.png)

![1-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2454313.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2454314.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2454318.png)

![7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454320.png)

![tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B2454322.png)

![4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2454323.png)

![4-isobutyl-N-isopropyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2454326.png)

![2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B2454328.png)